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molecular formula C11H12O4 B106290 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one CAS No. 173192-07-9

5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one

Cat. No. B106290
M. Wt: 208.21 g/mol
InChI Key: PNANLKPPNQXKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08440711B2

Procedure details

To a solution of commercial 4-hydroxy-mandelic acid (10.0 gr, 0.05 mol) in acetone (160 ml), 2,2-dimethoxypropane (56 mL, 0.45 mol) and BF3.Et2O (0.4 ml, 0.48 mol)) were added under vigorous stirring. The solution was left stirring for 3 hours. After adding of triethylamine (TEA) (2 mL), the solvent was evaporated under vacuum and the crude diluted in a saturated solution of Na2HCO3 (30 ml) and extracted with EtOAc (3×30 ml). The collected organic extracts were washed with brine (2×25 mL), dried over Na2SO4 and evaporated under vacuum to give the intermediate 5-(4-hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one (10.21 g) as yellow oil, pure enough to be used in the further step without any purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]([OH:10])[C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1.CO[C:15](OC)([CH3:17])[CH3:16].B(F)(F)F.CCOCC.C(N(CC)CC)C>CC(C)=O>[OH:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]2[O:10][C:15]([CH3:17])([CH3:16])[O:8][C:7]2=[O:9])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=CC=C(C(C(=O)O)O)C=C1
Name
Quantity
56 mL
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
0.4 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
160 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The solution was left
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum
ADDITION
Type
ADDITION
Details
the crude diluted in a saturated solution of Na2HCO3 (30 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 ml)
WASH
Type
WASH
Details
The collected organic extracts were washed with brine (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1C(OC(O1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.21 g
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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